
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to an indole moiety through a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2-methoxyphenylamine and benzoyl chloride to form the benzamide linkage. This reaction typically occurs under basic conditions, using reagents like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for drug development, particularly in targeting cancer or inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thioether bridge may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(2-oxo-2-((2-methoxyphenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but lacks the thioether linkage.
N-(2-(3-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar but with different substituents on the indole ring.
Uniqueness
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an indole and a benzamide moiety, linked through a thioether bridge, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to drug development.
Biological Activity
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to an indole moiety through a thioether bridge . Its molecular weight is approximately 459.56 g/mol , and it possesses various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H28N2O3S |
Molecular Weight | 459.56 g/mol |
InChI Key | GOSFMZSUAZCBNJ-UHFFFAOYSA-N |
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the indole moiety is particularly significant, as indole derivatives are known for their ability to interact with various cellular targets, including enzymes involved in cancer progression.
2. Protection Against ER Stress
A study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. The analogs demonstrated significant β-cell protective activity, with one compound achieving an EC50 of 0.1 ± 0.01 μM , indicating potent activity against ER stressors like tunicamycin (Tm) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzamide scaffold can enhance biological activity. For instance, substituents on the indole ring or variations in the thioether linkage may optimize efficacy and selectivity for specific biological targets.
Modification | Effect on Activity |
---|---|
Indole substitution | Increases apoptosis induction in cancer cells |
Variations in thioether linkage | Alters solubility and bioavailability |
Study on β-cell Protection
In a notable study, a series of benzamide derivatives were synthesized and evaluated for their ability to protect pancreatic β-cells from ER stress. The results indicated that specific structural modifications led to enhanced protective effects, suggesting that this compound could serve as a promising scaffold for developing new diabetes therapies .
Anticancer Activity Evaluation
Another investigation focused on the anticancer potential of related compounds, demonstrating that certain derivatives effectively inhibited cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, underscoring the relevance of this compound in cancer research .
Properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-23-14-8-6-12-21(23)28-25(30)18-33-24-17-29(22-13-7-5-11-20(22)24)16-15-27-26(31)19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSFMZSUAZCBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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